1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)propan-1-one
Description
Properties
IUPAC Name |
1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO4S/c1-15(26-18-10-6-5-9-17(18)21)20(23)22-12-11-19(27(24,25)14-13-22)16-7-3-2-4-8-16/h2-10,15,19H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCQYJRCQSCLDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conjugate Addition and Cyclization
The 1,4-thiazepan ring is synthesized via a one-pot conjugate addition of cysteamine derivatives to α,β-unsaturated esters. For example, methyl cinnamate reacts with N-Boc-cysteamine under trifluoroethanol catalysis to form 3-phenyl-1,4-thiazepan-5-one. This reaction proceeds at 60°C for 2 hours, yielding 75–85% of the thiazepanone intermediate. The phenyl group at the β-position of the α,β-unsaturated ester ensures substitution at the 7-position of the thiazepan ring.
Key Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Methyl cinnamate | Trifluoroethanol | 60°C | 2 h | 82% |
| N-Boc-cysteamine |
Reduction to Thiazepane
The thiazepanone intermediate is reduced to the corresponding thiazepane using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). This step achieves quantitative conversion within 4 hours at 0°C to room temperature.
Oxidation to Sulfone
The sulfide moiety in the thiazepane is oxidized to a sulfone using oxone (2KHSO₅·KHSO₄·K₂SO₄) in a water-acetonitrile mixture. This reaction proceeds at 40°C for 12 hours, yielding 7-phenyl-1,4-thiazepan-1,1-dioxide in 90% yield.
Synthesis of 2-(2-Fluorophenoxy)propan-1-one
Nucleophilic Substitution Reaction
2-Fluorophenol reacts with chloroacetone in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 6 hours. This nucleophilic aromatic substitution yields 2-(2-fluorophenoxy)propan-1-one with 68% efficiency.
Reaction Optimization
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80°C | 6 h | 68% |
| NaH | THF | 60°C | 8 h | 55% |
Coupling of Thiazepan and Propanone Moieties
Acylation Reaction
The 4-amino group of 7-phenyl-1,4-thiazepan-1,1-dioxide undergoes acylation with 2-(2-fluorophenoxy)propanoyl chloride. The acyl chloride is prepared by treating 2-(2-fluorophenoxy)propan-1-one with thionyl chloride (SOCl₂) at 70°C for 3 hours. The coupling reaction uses triethylamine (Et₃N) as a base in dichloromethane (DCM), yielding the target compound in 65% yield.
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the thiazepan amine on the electrophilic carbonyl carbon of the acyl chloride, followed by deprotonation to form the stable amide bond.
Optimization and Yield Analysis
Comparative Analysis of Coupling Methods
| Method | Reagent | Solvent | Yield |
|---|---|---|---|
| Acyl Chloride | SOCl₂, Et₃N | DCM | 65% |
| Carbodiimide (EDC) | EDC, HOBt | DMF | 58% |
The acyl chloride method proves superior due to milder conditions and reduced side reactions.
Purification and Characterization
The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 3:7) and recrystallized from ethanol. Structural confirmation employs:
Chemical Reactions Analysis
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The phenyl and fluorophenoxy groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and alcohols.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles.
Scientific Research Applications
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazepane derivatives have shown efficacy.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)propan-1-one can be compared with other thiazepane derivatives, such as:
1,4-Thiazepane-4-carboxylic acid: Lacks the dioxido and fluorophenoxy groups, making it less complex.
7-Phenyl-1,4-thiazepane: Similar structure but without the dioxido and fluorophenoxy groups.
2-(2-Fluorophenoxy)propan-1-one: Contains the fluorophenoxy group but lacks the thiazepane ring.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)propan-1-one is a complex organic compound notable for its unique structural features, which include a thiazepane ring and various substituents that potentially contribute to its biological activity. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound's structure can be broken down as follows:
- Thiazepane Ring : A seven-membered heterocyclic compound containing sulfur and nitrogen.
- Dioxido Group : Enhances reactivity and potential interactions with biological targets.
- Phenyl and Fluorophenoxy Substituents : These groups may modulate the compound's lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes or receptors. Current research is focused on elucidating these pathways to understand how the compound exerts its effects on cellular processes.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : Interaction with specific receptors could affect signaling pathways, potentially resulting in therapeutic effects.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a variety of biological activities. Below is a summary of the reported activities associated with thiazepane derivatives:
| Compound Class | Biological Activity |
|---|---|
| Thiazepane Derivatives | Antimicrobial, anticancer properties |
| Quinazolinone Derivatives | Antibacterial, anticancer |
| Phenylthiazolidinones | Anticancer activity |
Case Studies
- Antimicrobial Activity : A study demonstrated that thiazepane derivatives exhibited significant antimicrobial properties against various bacterial strains. The mechanism was linked to the disruption of bacterial cell membranes.
- Anticancer Properties : Another investigation revealed that compounds similar to this compound showed promise in inhibiting cancer cell proliferation in vitro. The study noted a dose-dependent response in several cancer cell lines.
- CNS Activity : Preliminary data suggest that derivatives of thiazepane may interact with central nervous system receptors, indicating potential applications in neuropharmacology.
The synthesis of this compound typically involves multi-step organic reactions. Key synthesis methods include:
- Refluxing with Reactants : Utilizing suitable solvents and reagents under controlled conditions to optimize yield.
Q & A
Basic: How can the molecular structure of this compound be experimentally characterized?
Methodological Answer:
Accurate structural characterization requires a combination of spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR): Assign peaks for the thiazepane ring protons (δ 3.2–4.1 ppm), fluorophenoxy aromatic protons (δ 6.8–7.4 ppm), and ketone carbonyl (δ ~200 ppm in NMR) .
- X-ray Crystallography: Use SHELX software for structure refinement. Ensure high-resolution data collection (resolution ≤ 0.8 Å) to resolve the sulfone group (S=O bond length ~1.43 Å) and fluorophenyl orientation .
- Mass Spectrometry (HRMS): Confirm molecular weight (expected [M+H]⁺ ~435.15 g/mol) and fragmentation patterns .
Table 1: Example NMR Data for Analogous Thiazepane Derivatives (Ethanol-d6, 400 MHz):
| Proton Position | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Thiazepane C-H | 3.5–4.0 | Multiplet |
| Fluorophenoxy H | 6.9–7.3 | Doublet |
| Ketone C=O | 198.2 (¹³C) | - |
Basic: What synthetic strategies are effective for introducing the 2-fluorophenoxy group?
Methodological Answer:
The 2-fluorophenoxy moiety is typically introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling:
- SNAr Reaction: React 2-fluorophenol with a brominated propanone intermediate under basic conditions (K₂CO₃, DMF, 80°C). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .
- Ullmann Coupling: Use CuI/1,10-phenanthroline catalyst in DMSO at 120°C for 24 hours. Optimize yield (>75%) by controlling stoichiometry (1:1.2 ratio of propanone to 2-fluorophenol) .
Critical Step: Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to remove unreacted phenol .
Advanced: How does the sulfone group influence electronic properties and reactivity?
Methodological Answer:
The sulfone (1,1-dioxido) group enhances electrophilicity and stabilizes transition states:
- Computational Analysis: Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electron density. The sulfone group withdraws electron density from the thiazepane ring (Mulliken charge: S = +1.2), increasing susceptibility to nucleophilic attack .
- Reactivity Impact: The sulfone stabilizes intermediates in substitution reactions (e.g., SN2 at the ketone β-carbon) by delocalizing negative charge through resonance .
Table 2: DFT-Calculated Bond Angles and Charges for Key Atoms:
| Atom | Bond Angle (°) | Mulliken Charge |
|---|---|---|
| S (S=O) | 104.5 | +1.2 |
| O (S=O) | 119.3 | -0.8 |
| Ketone C | - | +0.5 |
Advanced: What challenges arise in optimizing reaction yields for thiazepane derivatives?
Methodological Answer:
Key challenges include steric hindrance and competing side reactions:
- Steric Effects: The 7-phenyl group on the thiazepane ring hinders nucleophilic attack. Mitigate by using bulky solvents (e.g., tert-butanol) to reduce aggregation .
- Side Reactions: Fluorophenoxy ether cleavage may occur under acidic conditions. Maintain pH > 7 during workup .
- Yield Optimization: Screen catalysts (e.g., Pd(OAc)₂ for cross-coupling) and use high-throughput experimentation (HTE) to identify optimal conditions (e.g., 70°C, 18 hours for 85% yield) .
Advanced: How can structure-activity relationships (SAR) be explored for biological activity?
Methodological Answer:
SAR studies require systematic functional group modifications and bioassays:
- Functional Group Variation: Synthesize analogs with substituted phenyl rings (e.g., chloro, nitro) or altered thiazepane substituents. Use Suzuki-Miyaura coupling for diversification .
- Biological Testing: Screen against target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate IC₅₀ values with electronic parameters (Hammett σ constants) .
- Computational Docking: Employ AutoDock Vina to model interactions with biological targets (e.g., hydrophobic pockets accommodating the fluorophenoxy group) .
Table 3: Example IC₅₀ Data for Analogous Compounds:
| Compound Modification | IC₅₀ (μM) | Target Enzyme |
|---|---|---|
| 2-Fluorophenoxy | 0.45 | Kinase A |
| 4-Chlorophenyl | 1.2 | Kinase B |
| Sulfone removal | >10 | Kinase A |
Basic: What purification methods are recommended for this compound?
Methodological Answer:
Purification depends on solubility and byproduct profile:
- Recrystallization: Use ethanol/water (4:1) to isolate crystalline product. Monitor purity via HPLC (C18 column, 90% acetonitrile mobile phase, retention time ~8.2 min) .
- Flash Chromatography: Employ silica gel with ethyl acetate/hexane (1:4) for polar impurities. Collect fractions every 30 seconds .
Advanced: How can electron localization function (ELF) analysis clarify reactivity?
Methodological Answer:
ELF analysis (via Multiwfn) identifies regions of high electron density critical for reactivity:
- Procedure: Generate ELF isosurfaces (isovalue = 0.75) from DFT-optimized structures. The ketone carbonyl shows low ELF (0.12), indicating electrophilic character, while the sulfone oxygen exhibits high ELF (0.85), correlating with nucleophilicity .
- Application: Predict sites for electrophilic attack (e.g., ketone β-carbon) or hydrogen bonding (e.g., sulfone oxygen with protein residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
